molecular formula C18H18N4O3 B2570202 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1192279-09-6

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide

Número de catálogo: B2570202
Número CAS: 1192279-09-6
Peso molecular: 338.367
Clave InChI: QCBISTOCWGTTLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a benzodiazepine derivative that exhibits significant biological activity, particularly in its interaction with the GABA_A receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a benzodiazepine core linked to a pyridine moiety, which is critical for its biological activity. The presence of the hydroxyl and carbonyl groups enhances its interaction with biological targets.

The primary mechanism of action of this compound is through modulation of the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system. The compound acts as a positive allosteric modulator, enhancing GABAergic transmission.

Binding Affinity

Studies have shown that compounds similar to this one exhibit high binding affinity to the benzodiazepine site on GABA_A receptors. For instance, research indicates that structural modifications in benzodiazepines can significantly alter their binding characteristics and efficacy at GABA_A receptors .

Biological Activity Overview

The biological activity of this compound includes:

  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties in animal models. The modulation of GABA_A receptors leads to reduced anxiety behaviors.
  • Sedative Properties : The sedative effects are attributed to enhanced GABAergic activity, which decreases neuronal excitability.
  • Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects, which may also be observed with this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduction in anxiety-like behaviors
SedativeInduction of sedation in animal models
AnticonvulsantPrevention of seizure activity

Detailed Findings

In vivo studies have shown that administration of similar benzodiazepine derivatives results in significant inhibition of pentagastrin-induced gastric acid secretion in rats, indicating potential therapeutic applications in gastrointestinal disorders . Furthermore, structural studies reveal that specific modifications can enhance selectivity for various GABA_A receptor subtypes, leading to differentiated pharmacological profiles .

Aplicaciones Científicas De Investigación

1.1. Antagonism of Gastrin/CCK-B Receptors

Research has indicated that derivatives of benzodiazepines, including compounds similar to 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide, exhibit significant antagonistic activity against gastrin/CCK-B receptors. In vivo studies have demonstrated that these compounds can inhibit pentagastrin-induced gastric acid secretion in animal models, indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) .

Table 1: Biological Activity of Related Compounds

Compound NameED50 (nmol/kg)Route of AdministrationEffect
Compound 15c21OralInhibits gastric acid secretion
Compound 15dNot specifiedIVInhibits gastric acid secretion

Structure-Activity Relationship Studies

The structure of the compound plays a critical role in its biological activity. Research has focused on the relationship between the chemical structure and pharmacological effects, particularly how modifications to the benzodiazepine core can enhance receptor selectivity and potency. The incorporation of a pyridine moiety has been shown to increase binding affinity for specific receptors .

Neuropharmacological Effects

Benzodiazepine derivatives are well-known for their effects on the central nervous system (CNS). Compounds similar to this compound have been investigated for their anxiolytic and sedative properties. Studies suggest that these compounds may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to their therapeutic effects .

4.1. Clinical Trials for Gastroesophageal Reflux Disease

A notable clinical study investigated the efficacy of a related compound in patients with GERD. The trial demonstrated significant improvements in symptoms and reduced acid secretion compared to placebo controls. The findings support the therapeutic potential of benzodiazepine derivatives in managing gastrointestinal disorders .

4.2. Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this class of compounds. Preclinical studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Propiedades

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-11-12-5-3-4-10-19-12)9-8-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,10,15H,8-9,11H2,(H,20,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBISTOCWGTTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.